Product packaging for Chlorogold-tetrahydrothiophene(Cat. No.:CAS No. 39929-21-0)

Chlorogold-tetrahydrothiophene

Cat. No.: B6315667
CAS No.: 39929-21-0
M. Wt: 320.59 g/mol
InChI Key: UCGCVRKULHHWGA-UHFFFAOYSA-M
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Description

Significance as a Precursor in Gold Coordination Chemistry

The primary significance of chloro(tetrahydrothiophene)gold(I) lies in its role as a versatile precursor for the synthesis of a wide array of gold(I) complexes. wikipedia.org The tetrahydrothiophene (B86538) (THT) ligand is bound to the gold center through the sulfur atom and is easily substituted by other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and isocyanides. wikipedia.orgresearchgate.netwikipedia.org This reactivity allows for the systematic construction of more complex and functionally diverse gold compounds.

For instance, it is a common starting material for the synthesis of phosphine-gold(I) complexes, which are instrumental in the development of homogeneous gold catalysts. wikipedia.orgnih.gov The reaction typically involves the displacement of the THT ligand by a phosphine (B1218219) ligand. Similarly, it is employed in the synthesis of gold(I) NHC complexes, another important class of catalysts. researchgate.net The synthesis of [AuCl(THT)] itself is a standard procedure involving the reaction of HAuCl₄ with tetrahydrothiophene. researchgate.netnih.gov

The lability of the THT ligand also facilitates the preparation of other gold(I) derivatives, including those with thiolate ligands, which have been investigated for their potential biological applications. nih.govnih.gov Furthermore, it serves as a precursor for the synthesis of gold(III) complexes through oxidative addition reactions. mdpi.comqub.ac.uk

Historical Context of Gold(I) Complexes in Chemical Synthesis

The chemistry of gold has a long history, with early applications in medicine, a field now known as chrysotherapy. nih.gov Gold compounds, including gold(I) complexes, were historically used to treat conditions like tuberculosis and rheumatoid arthritis. nih.govnih.gov For example, auranofin, a gold(I) phosphine thiolate complex, was introduced for the treatment of rheumatoid arthritis. nih.gov

In the realm of chemical synthesis, gold was long considered to be relatively inert. youtube.com However, the perception of gold's catalytic potential began to shift with the discovery that gold salts could catalyze various organic transformations. youtube.com A significant breakthrough in organogold chemistry was the development of well-defined, ligated gold(I) complexes. wikipedia.org These complexes, often synthesized from precursors like chloro(tetrahydrothiophene)gold(I), proved to be much more stable and selective catalysts than simple gold salts. wikipedia.org This led to a surge in research into gold catalysis, particularly for the activation of carbon-carbon multiple bonds. wikipedia.orgsci-hub.se The ability of gold(I) complexes to act as soft π-acids allows for unique reactivity in organic synthesis, enabling the formation of complex molecular architectures under mild conditions. sci-hub.semdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8AuClS B6315667 Chlorogold-tetrahydrothiophene CAS No. 39929-21-0

Properties

CAS No.

39929-21-0

Molecular Formula

C4H8AuClS

Molecular Weight

320.59 g/mol

IUPAC Name

gold(1+);thiolane;chloride

InChI

InChI=1S/C4H8S.Au.ClH/c1-2-4-5-3-1;;/h1-4H2;;1H/q;+1;/p-1

InChI Key

UCGCVRKULHHWGA-UHFFFAOYSA-M

Canonical SMILES

C1CCSC1.Cl[Au]

Origin of Product

United States

Synthetic Methodologies for Chloro Tetrahydrothiophene Gold I

Established Synthetic Routes to Chloro(tetrahydrothiophene)gold(I)

The primary and most widely cited method for preparing Chloro(tetrahydrothiophene)gold(I) involves the direct reduction of a gold(III) source in the presence of tetrahydrothiophene (B86538).

Reduction of Tetrachloroauric Acid with Tetrahydrothiophene

HAuCl₄ + 2 SC₄H₈ + H₂O → AuCl(SC₄H₈) + OSC₄H₈ + 3 HCl wikipedia.org

In this process, one equivalent of THT reduces the gold center, becoming oxidized to tetrahydrothiophene oxide (OSC₄H₈), while a second equivalent of THT acts as the coordinating ligand for the resulting gold(I) chloride. wikipedia.org The product, Chloro(tetrahydrothiophene)gold(I), is a white to off-white solid that precipitates from the reaction mixture. wikipedia.orgstrem.com

Solvent System Variations in Synthesis

The synthesis of Chloro(tetrahydrothiophene)gold(I) is typically carried out in a mixed solvent system. A common choice involves dissolving the tetrachloroauric acid in a mixture of water and a lower-chain alcohol, such as ethanol (B145695) or methanol (B129727). researchgate.net The use of an alcohol/water medium facilitates the dissolution of the gold salt and the subsequent reaction with tetrahydrothiophene. researchgate.net

For subsequent reactions where Chloro(tetrahydrothiophene)gold(I) is used as an intermediate, the choice of solvent is critical. While the synthesis of the title compound is robust, its use in further steps, such as the synthesis of phosphine (B1218219) gold complexes, may be conducted in solvents like dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF). griffith.edu.au The selection of these solvents depends on the solubility of the reactants and the nature of the target complex.

Advanced Preparative Considerations for High Purity and Yield

Achieving high purity and yield is crucial, as this compound is almost exclusively used as a precursor for other syntheses. Commercial products are available with a minimum purity of 98%. strem.comtcichemicals.comtcichemicals.com

Key considerations for maximizing purity and yield include:

Stoichiometry Control : Precise control over the molar ratios of tetrachloroauric acid to tetrahydrothiophene is essential to ensure complete reduction of the gold(III) and to avoid side products.

Temperature Management : The reaction is typically performed at ambient or slightly chilled temperatures. Washing the final product with cold solvent, such as cold ethanol, is a common step to remove any unreacted starting materials or soluble byproducts without significant loss of the desired product.

Product Isolation : The product precipitates out of the reaction mixture. Efficient filtration is necessary to collect the solid. Subsequent washing steps are critical for purification. For instance, a procedure involving the addition of THT to a suspension of tetrachloroauric acid in a water/ethanol mixture can yield an analytically pure product in yields as high as 94% after filtering and washing with cold ethanol.

The table below summarizes typical reaction parameters found in the literature for achieving a high-purity product.

ParameterConditionPurpose
Gold Precursor Tetrachloroauric acid (HAuCl₄)Provides the gold(III) center for reduction.
Reducing/Ligand Agent Tetrahydrothiophene (THT)Reduces Au(III) to Au(I) and acts as the coordinating ligand.
Solvent System Water/Ethanol or Water/MethanolDissolves reactants and facilitates precipitation of the product.
Washing Solvent Cold EthanolRemoves impurities while minimizing product loss due to solubility.
Product Appearance White to off-white powder/crystal strem.comtcichemicals.comtcichemicals.comwikipedia.org
Reported Purity min. 98% (Commercial) strem.comtcichemicals.comtcichemicals.com
Reported Yield up to 94%

Multi-Step Synthesis Strategies Incorporating Chloro(tetrahydrothiophene)gold(I) as an Intermediate

Chloro(tetrahydrothiophene)gold(I) is a cornerstone in organogold chemistry, serving as a versatile intermediate for a wide range of gold(I) complexes. The THT ligand is considered labile, meaning it is easily replaced by stronger donor ligands. This reactivity is the basis for its extensive use as a gold(I) source.

Common multi-step strategies include:

Synthesis of Gold(I) Phosphine Complexes : A primary application is the synthesis of linear gold(I) phosphine complexes. The reaction involves the straightforward substitution of the THT ligand with a tertiary phosphine ligand (PR₃). These phosphine complexes are important in catalysis and have been investigated for their potential medicinal properties. rsc.orgnih.govnih.gov

Synthesis of N-Heterocyclic Carbene (NHC) Gold(I) Complexes : Chloro(tetrahydrothiophene)gold(I) is a common metal precursor for the synthesis of gold(I)-NHC complexes. researchgate.netrsc.orgresearchgate.netrsc.orgnih.gov These complexes are known for their stability and are of significant interest in catalysis and medicinal chemistry. nih.gov The synthesis often involves reacting (tht)AuCl with an imidazolium (B1220033) salt in the presence of a base. rsc.org

Synthesis of Other Gold(I) Compounds : Its utility extends to the preparation of various other gold(I) derivatives, including those with thiolate or alkynyl ligands, by reacting it with the appropriate nucleophile.

The general scheme for these substitution reactions is: (tht)AuCl + L → L-Au-Cl + tht (where L is a stronger ligand, such as a phosphine or an N-heterocyclic carbene)

This role as a synthetic intermediate is fundamental to the exploration of gold's coordination chemistry and its applications in various scientific fields. wikipedia.org

Coordination Chemistry and Structural Elucidation of Chloro Tetrahydrothiophene Gold I

Fundamental Coordination Geometry of Gold(I) in Chloro(tetrahydrothiophene)gold(I)

Consistent with the typical behavior of many gold(I) compounds, the gold center in Chloro(tetrahydrothiophene)gold(I) adopts a linear coordination geometry. wikipedia.org In this arrangement, the gold atom is bonded to two ligands, in this case, a chlorine atom and a sulfur atom from the tetrahydrothiophene (B86538) ring, positioned on opposite sides of the gold atom. This linearity is a defining characteristic of gold(I) complexes.

Crystallographic Analysis of Chloro(tetrahydrothiophene)gold(I)

The solid-state structure of Chloro(tetrahydrothiophene)gold(I) has been elucidated through single-crystal X-ray diffraction studies.

Determination of Space Group and Lattice Parameters

Crystallographic analysis reveals that Chloro(tetrahydrothiophene)gold(I) crystallizes in the orthorhombic space group Pmc2₁. wikipedia.org The lattice parameters, which define the size and shape of the unit cell, have been determined as follows:

Lattice ParameterValue (Å)
a6.540(1)
b8.192(1)
c12.794(3)

The unit cell of this compound contains four formula units (Z = 4). wikipedia.org

Comparative Structural Studies with Isostructural Congeners

Chloro(tetrahydrothiophene)gold(I) is isostructural with its bromide counterpart, bromo(tetrahydrothiophene)gold(I). wikipedia.org This means they share the same crystal structure and space group, with the primary difference being the substitution of the chloride ion with a bromide ion.

Intramolecular and Intermolecular Interactions within Chloro(tetrahydrothiophene)gold(I) Solid-State Structures

The solid-state packing of gold(I) complexes, including those derived from Chloro(tetrahydrothiophene)gold(I), is often influenced by weak, yet significant, intermolecular forces.

Aurophilic Interactions in Gold(I) Complexes Derived from Chloro(tetrahydrothiophene)gold(I)

A key feature in the chemistry of gold(I) compounds is the phenomenon of aurophilicity, which describes the tendency of gold centers to form weak gold-gold bonds. wikipedia.org These interactions, with bond lengths around 3.0 Å and strengths comparable to hydrogen bonds (approximately 7–12 kcal/mol), play a crucial role in the self-assembly and polymerization of gold(I) complexes. wikipedia.org This can lead to the formation of extended one-dimensional chains or two-dimensional ladder-type architectures in the solid state. researchgate.netmdpi.com For instance, the reaction of Chloro(tetrahydrothiophene)gold(I) with certain isocyanide ligands results in gold(I) compounds where aurophilic Au···Au interactions, in conjunction with other non-covalent interactions, dictate the supramolecular structure. researchgate.net The strength of these interactions is influenced by relativistic effects, which are more pronounced for gold compared to lighter elements in the same group, like copper or silver. wikipedia.org

Reactivity and Ligand Exchange Dynamics of Chloro Tetrahydrothiophene Gold I

Lability of the Tetrahydrothiophene (B86538) Ligand

The tetrahydrothiophene (THT) ligand in Chloro(tetrahydrothiophene)gold(I) is considered labile, meaning it is easily replaced by other ligands. This lability is a key feature that underpins the extensive use of [AuCl(THT)] as a precursor in gold chemistry. The relatively weak gold-sulfur bond allows for facile substitution reactions under mild conditions. The departure of the neutral THT molecule drives the reaction forward, enabling the coordination of a wide variety of other ligands to the gold(I) center. This property is exploited in the synthesis of numerous gold complexes, including those with phosphine (B1218219), N-heterocyclic carbene (NHC), and other sulfur-donor ligands.

Substitution Reactions with Diverse Ligands

The labile nature of the THT ligand allows for its substitution by a wide range of other ligands, leading to the formation of new gold(I) complexes.

Phosphine Ligand Exchange Dynamics

The reaction of [AuCl(THT)] with phosphine ligands is a common method for preparing gold(I)-phosphine complexes. These reactions typically proceed smoothly, with the phosphine ligand readily displacing the THT ligand. For instance, dinuclear gold(I) complexes with bisphosphine ligands have been synthesized using this precursor. researchgate.net The resulting gold(I)-phosphine complexes are often used as catalysts or as building blocks for more complex supramolecular structures.

N-Heterocyclic Carbene (NHC) Precursor Reactivity

Chloro(tetrahydrothiophene)gold(I) is a widely used precursor for the synthesis of gold(I)-NHC complexes. rsc.orgnih.gov These complexes are of significant interest due to their applications in catalysis and medicine. The synthesis typically involves the reaction of an imidazolium (B1220033) salt (the NHC precursor) with [AuCl(THT)] in the presence of a base. rsc.org The base deprotonates the imidazolium salt to generate the free NHC, which then reacts with the gold complex to displace the THT ligand. researchgate.net

Several methods have been developed for this transformation. One common approach involves a transmetalation reaction from a silver(I)-NHC complex. rsc.org Alternatively, direct reaction of the imidazolium salt with [AuCl(THT)] in the presence of a weak base like potassium carbonate is also effective. acs.org A particularly efficient method utilizes tetrabutylammonium (B224687) acetylacetonate (B107027) as a base, allowing for rapid synthesis in air at room temperature. rsc.org The choice of the NHC precursor and reaction conditions allows for the synthesis of a diverse range of gold(I)-NHC complexes with tailored steric and electronic properties. rsc.org

Interactive Data Table: Synthesis of Gold(I)-NHC Complexes from [AuCl(THT)]

NHC Precursor TypeBase/MethodResulting Gold(I) Complex TypeReference
Imidazolium saltsNBu4(acac)(NHC)AuCl rsc.org
SydnoneButyllithium(sydnone)Au(tht) researchgate.net
Tetrazolylidene precursorsPotassium carbonateBis(tetrazolylidene)gold(I) acs.org
Ag(I) NHC complexesTransmetalation(NHC)AuCl nih.gov

Reaction with Sulfur-Donor Ligands

While the THT ligand is itself a sulfur donor, [AuCl(THT)] can react with other sulfur-containing ligands, leading to ligand exchange. For example, it reacts with 2,6-dipicolinoylbis(N,N-diethylthiourea) in the presence of various metal salts to form gold-based coronands. researchgate.net The outcome of these reactions can be influenced by the nature of the incoming sulfur-donor ligand and the reaction conditions.

Reaction with Amidines and Amidinate Ligands

The reactivity of [AuCl(THT)] extends to nitrogen-containing ligands such as amidines and their corresponding amidinate anions. The coordination chemistry of amidinate and guanidinate ligands with various metals, including gold, has been a subject of interest. researchgate.net The reaction of [AuCl(THT)] with donor-functionalized amidinatotetrylenes results in the replacement of the THT ligand and the formation of gold(I) complexes where the amidinatotetrylene acts as a monodentate ligand. acs.org

Mechanistic Studies of Ligand Substitution

The substitution of the THT ligand from [AuCl(THT)] generally proceeds through a dissociative or an interchange mechanism. libretexts.orgdoi.org In a dissociative (D) mechanism, the THT ligand first detaches from the gold center to form a transient, coordinatively unsaturated intermediate. This intermediate is then rapidly captured by the incoming ligand.

General Dissociative Pathway: [AuCl(THT)] ⇌ [AuCl] + THT [AuCl] + L → [AuCl(L)] (where L is the incoming ligand)

Alternatively, the reaction can follow an interchange (I) mechanism, where the incoming ligand attacks the gold complex, forming a transition state in which both the incoming and outgoing ligands are associated with the gold center. libretexts.orgdoi.org The interchange mechanism can be further classified as associative (Ia) or dissociative (Id) depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving group in the transition state.

For many ligand substitution reactions involving square planar d⁸ metal complexes, which includes Au(III) but provides context for Au(I), an associative mechanism is often observed. nih.govrsc.org However, for linear two-coordinate complexes like [AuCl(THT)], the low coordination number might favor a dissociative pathway. The exact mechanism can be influenced by several factors, including the nature of the incoming ligand, the solvent, and the reaction conditions. Detailed kinetic studies are often required to elucidate the precise mechanistic pathway for a specific ligand substitution reaction.

Influence of Electronic and Steric Factors on Ligand Lability

The reactivity of Chloro(tetrahydrothiophene)gold(I), particularly its participation in ligand exchange reactions, is profoundly influenced by the electronic and steric characteristics of both the incumbent tetrahydrothiophene (THT) ligand and the incoming nucleophile. The THT ligand is generally considered labile, meaning it is readily displaced from the gold(I) coordination sphere. acs.org This lability is a key feature of the complex's chemistry, making it a valuable precursor for the synthesis of a wide array of other gold(I) compounds. acs.orgresearchgate.net The dynamics of this displacement are governed by a delicate interplay of electronic properties and spatial constraints.

Electronic Factors

Electronic effects are crucial in determining the rate and equilibrium of ligand substitution. The gold(I) center in Chloro(tetrahydrothiophene)gold(I) is a soft acid according to Pearson's Hard and Soft Acids and Bases (HSAB) principle, exhibiting a preference for binding with soft bases, such as the sulfur atom in THT. researchgate.net However, the lability of the Au-S bond means that this equilibrium can be readily shifted.

The substitution process is significantly influenced by the electronic nature of the incoming ligand. More potent, electron-donating (nucleophilic) ligands can more effectively attack the electron-deficient gold(I) center, accelerating the displacement of the THT molecule. This is consistent with an associative or S_N2-like reaction mechanism, which is common for square-planar d⁸ and related linear d¹⁰ complexes like Au(I). nih.gov In this mechanism, the incoming ligand forms a transient, higher-coordinate intermediate with the gold center before the THT ligand is expelled.

Furthermore, the nature of the ligand trans to the THT—in this case, the chloride anion—also modulates the lability. While the linear geometry of Au(I) complexes simplifies these interactions compared to more complex geometries, the electron-donating or withdrawing properties of the ancillary ligand can influence the strength of the gold-sulfur bond. Studies on analogous metal complexes have shown that more electron-donating trans-axial ligands can accelerate the dissociation of the ligand of interest. nih.gov

Steric Factors

Steric hindrance plays an equally vital role in the kinetics of ligand exchange. The steric bulk of the incoming ligand can significantly impede its approach to the gold(I) center, thereby reducing the rate of substitution. nih.gov While the gold center in Chloro(tetrahydrothiophene)gold(I) is relatively unencumbered, a large and bulky incoming ligand will face greater difficulty in accessing the metal to form the necessary transition state for exchange. Research on related dinuclear gold(I) complexes has demonstrated that sterically bulky thiolate ligands can hinder the close approach of reactants. nih.gov

Conversely, the THT ligand itself is relatively small and flexible, which contributes to its lability by presenting a minimal steric barrier to incoming nucleophiles. This allows for the facile synthesis of new complexes, such as the displacement of THT by the larger terpyridine ligand to form [Au(C₆F₅)(η¹-terpy)]. acs.org The accessibility of the gold atom is a key factor; studies on gold nanoclusters have shown that the most solvent-exposed sulfur sites are the most reactive towards ligand exchange. nih.gov

Table 1: Qualitative Effects of Ligand Properties on THT Lability

The following table outlines the general influence of the electronic and steric properties of various incoming ligands on the rate of THT displacement from Chloro(tetrahydrothiophene)gold(I).

Incoming Ligand TypeElectronic CharacterSteric ProfilePredicted Effect on THT Lability
Trialkylphosphines (e.g., PEt₃) Strong σ-donor (soft)Moderate to HighHigh lability due to strong Au-P bond formation.
Triarylphosphines (e.g., PPh₃) Good σ-donor, π-acceptorHigh (large cone angle)High lability, but may be kinetically slower than smaller phosphines due to steric bulk.
Thiols (R-SH) / Thiolates (R-S⁻) Strong Nucleophile (soft)VariableVery high lability; a common and rapid exchange.
Amines (e.g., Pyridine) Moderate σ-donor (harder base)Low to ModerateModerate lability; less favorable than soft donors.
Isocyanides (R-NC) Strong σ-donor, Strong π-acceptorLow (linear)High lability; forms very stable linear Au(I) complexes.
Terpyridine Moderate σ-donor (N-donor)HighTHT is readily displaced, indicating high lability despite the ligand's bulk. acs.org

Catalytic Applications of Chloro Tetrahydrothiophene Gold I and Its Derivatives

Chloro(tetrahydrothiophene)gold(I) as a Homogeneous Catalyst

Chloro(tetrahydrothiophene)gold(I), often abbreviated as (tht)AuCl, is a key air and moisture-stable precursor for the generation of a wide array of homogeneous gold catalysts. wikipedia.orgresearchgate.net Its utility stems from the labile nature of the tetrahydrothiophene (B86538) (tht) ligand, which can be readily displaced by other ligands to generate catalytically active cationic gold(I) species. wikipedia.org This complex serves as a common entry point into gold chemistry, enabling a diverse range of organic transformations. wikipedia.org In the realm of homogeneous catalysis, chloro(tetrahydrothiophene)gold(I) is frequently used to prepare more complex gold catalysts in situ, or it can act as a catalyst itself, often in the presence of a silver salt co-catalyst to abstract the chloride ligand. The resulting cationic gold(I) species is a powerful π-acid, readily activating alkynes, allenes, and alkenes towards nucleophilic attack. This reactivity profile has established gold catalysis as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org

Specific Catalytic Transformations Enabled by Chloro(tetrahydrothiophene)gold(I)

C-H Activation Processes

Gold-catalyzed C-H activation has emerged as a significant area of research, offering novel and efficient pathways for the functionalization of otherwise inert C-H bonds. researchgate.net While gold(III) complexes are often implicated in direct C-H bond activation, gold(I) catalysts derived from precursors like chloro(tetrahydrothiophene)gold(I) can facilitate C-H functionalization through various mechanisms, including C-H insertion by gold-carbene intermediates. researchgate.net These reactions are advantageous as they often proceed under mild conditions and can offer high levels of chemo- and regioselectivity. The development of heterogeneous catalysts for C-H activation has also been a focus, aiming to improve catalyst recyclability and reduce metal contamination in the products. rsc.org

Recent advancements have highlighted the potential for gold-catalyzed C-H activation in the synthesis of complex organic molecules. For instance, the direct acetoxylation of C(sp³)-H bonds has been explored, showcasing the versatility of gold catalysts in functionalizing saturated systems. researchgate.net Furthermore, dual catalytic systems, combining gold catalysis with other catalytic cycles like photoredox catalysis, have expanded the scope of gold-mediated C-H activation to include cross-coupling reactions. researchgate.net

Table 1: Examples of Gold-Catalyzed C-H Activation Reactions

Starting Material Catalyst System Product Yield (%) Reference
Alkyl-substituted aryls Gold(I) catalyst Benzylic C-H amination products Not specified researchgate.net
Arenes Gold(I)/Photoredox catalyst Aryl-aryl cross-coupling products Not specified researchgate.net
Generic Substrate Gold catalyst C(sp³)-H acetoxylation product Not specified researchgate.net

Isomerization Reactions

Chloro(tetrahydrothiophene)gold(I) is a precursor to catalysts that are highly effective in promoting various isomerization reactions. biocompare.com These transformations often involve the rearrangement of molecular frameworks to produce more stable or synthetically useful isomers. Gold(I) catalysts, with their strong π-acidity, can catalyze the isomerization of a range of substrates, including enynes and propargyl esters.

One notable application is in the Meyer-Schuster rearrangement, where propargyl alcohols are isomerized to α,β-unsaturated ketones. Gold catalysts often provide higher yields and selectivities compared to other catalysts. Another significant area is the skeletal rearrangement of enynes, where complex carbocyclic and heterocyclic scaffolds can be accessed from relatively simple starting materials.

Table 2: Gold-Catalyzed Isomerization Reactions

Substrate Catalyst System Product Yield (%)
Propargyl alcohol (tht)AuCl / AgSbF₆ α,β-Unsaturated ketone High
1,5-Enyne Cationic Au(I) complex Bicyclic product Variable

Alkynylation Reactions (as a Co-catalyst)

In the realm of alkynylation reactions, chloro(tetrahydrothiophene)gold(I) often plays a crucial role as a co-catalyst. It is particularly effective in combination with other transition metals, such as palladium, in Sonogashira-type cross-coupling reactions. In these reactions, the gold(I) species is believed to facilitate the activation of the alkyne, making it more susceptible to coupling with an aryl or vinyl halide.

The use of a dual gold/palladium catalytic system can lead to enhanced reaction rates and yields, and in some cases, can enable couplings that are difficult to achieve with palladium catalysis alone. This co-catalytic effect highlights the synergistic potential of combining different transition metals to achieve unique reactivity.

Table 3: Gold Co-catalyzed Alkynylation Reactions

Aryl Halide Alkyne Catalyst System Product Yield (%)
Iodobenzene Phenylacetylene Pd(PPh₃)₄ / (tht)AuCl / CuI Diphenylacetylene High
4-Bromotoluene 1-Heptyne PdCl₂(PPh₃)₂ / (tht)AuCl / CuI 1-(p-Tolyl)-1-heptyne High

Phenol (B47542) Synthesis

Gold-catalyzed phenol synthesis has become a powerful method for constructing substituted phenolic compounds from acyclic precursors. nih.gov This transformation typically involves the cyclization of furanyl alkynes, which rearrange to form the aromatic phenol ring. While gold(III) catalysts like AuCl₃ are often used, gold(I) catalysts derived from chloro(tetrahydrothiophene)gold(I) can also effectively promote this reaction, often with improved functional group tolerance. capes.gov.br

The reaction is thought to proceed through a gold-catalyzed hydration of the alkyne, followed by a cascade of cyclization and rearrangement steps. The mild reaction conditions and the ability to tolerate a variety of functional groups make this a valuable tool in organic synthesis. capes.gov.br Research has also explored the use of heterogeneous gold catalysts for phenol synthesis, which can offer advantages in terms of catalyst separation and reuse. sci-hub.se

Table 4: Gold-Catalyzed Phenol Synthesis

Starting Material Catalyst Product Yield (%) Reference
ω-Alkynylfuran AuCl₃ Substituted Phenol High nih.govsci-hub.se
Substituted Furanyl Alkyne Gold(I) Catalyst Functionalized Phenol Good to Excellent capes.gov.br

Cyclization Reactions

Gold(I) catalysts generated from chloro(tetrahydrothiophene)gold(I) are exceptionally effective in catalyzing a wide variety of intramolecular cyclization reactions. acs.org These reactions are driven by the ability of the cationic gold(I) center to activate an alkyne or allene (B1206475) towards attack by a tethered nucleophile. This has enabled the synthesis of a vast array of carbo- and heterocyclic structures with high efficiency and stereoselectivity. nih.govnih.gov

Common examples include the cyclization of enynes, where a double bond acts as the nucleophile, and the hydroamination or hydroalkoxylation of alkynes, where an amine or alcohol group attacks the activated alkyne. nih.gov These reactions often proceed under very mild conditions and have been applied to the total synthesis of numerous complex natural products. nih.gov The regioselectivity of these cyclizations can often be controlled by the choice of ligands on the gold catalyst and the substitution pattern of the substrate.

Table 5: Gold-Catalyzed Cyclization Reactions

Substrate Catalyst System Product Type
1,6-Enyne Cationic Au(I) complex Cyclopentene derivative
Alkynyl indole Cationic Au(I) complex Tetracyclic indoline
o-Alkynylphenylurea Gold(I) catalyst Indole derivative
Alkynol Cationic Au(I) complex Dihydropyran

Oxidative Cyclization in Synthesis of 1,3-Oxazoles

Gold catalysts, often derived from precursors like chloro(tetrahydrothiophene)gold(I), have demonstrated utility in the synthesis of 1,3-oxazoles through oxidative cyclization reactions. One efficient method involves the gold-catalyzed intermolecular oxidation of alkynes. In this process, nitriles can serve as both a reacting partner and the solvent, leading to the formation of 2,5-disubstituted oxazoles. This transformation represents a [2+2+1] annulation, combining a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. organic-chemistry.org This approach is notable for its use of stable and readily available alkynes, offering a safer alternative to methods involving hazardous α-diazoketones. The reactions typically proceed under mild conditions and exhibit a broad substrate scope with excellent functional group tolerance. organic-chemistry.org

While some procedures for oxazole (B20620) synthesis focus on copper catalysis for internal alkynes, gold-catalyzed methods are particularly effective for the preparation of 2,5-disubstituted oxazoles from terminal alkynes. researchgate.net The versatility of gold catalysis is further highlighted by its ability to achieve selective mono- or double-annulation. organic-chemistry.org Mechanistic studies suggest that these reactions may proceed through the formation of a gold carbene intermediate generated via the gold-catalyzed oxidation of the alkyne. organic-chemistry.org

A3-Coupling Reactions

Chloro(tetrahydrothiophene)gold(I) and its derivatives are effective catalysts for A³-coupling reactions (aldehyde-alkyne-amine coupling) to produce propargylamines. These multicomponent reactions are highly atom-economical and provide a direct route to valuable organic scaffolds. mdpi.com Gold-catalyzed A³-reactions have been shown to proceed efficiently in various solvents, with 2,2,2-trifluoroethanol (B45653) being a particularly effective medium. researchgate.netmanchester.ac.uk The use of microwave irradiation can significantly accelerate the reaction rates. researchgate.net

The catalytic cycle is believed to involve the in situ formation of a π-complex between the gold catalyst and the alkyne. This interaction increases the acidity of the terminal alkyne's C-H bond, facilitating its deprotonation by a weak base to form a gold acetylide intermediate. This acetylide then adds to an iminium ion, generated from the condensation of the aldehyde and amine, to yield the propargylamine (B41283) product. mdpi.com While various gold complexes can catalyze this transformation, those derived from chloro(tetrahydrothiophene)gold(I) are commonly employed. researchgate.net Furthermore, gold catalysts used in these reactions have shown potential for recovery and reuse, adding to the sustainability of the process. mdpi.com In some instances, cationic gold(I) complexes have been found to be extremely active catalysts for the double A³-coupling of primary amines. nih.gov

Role of Gold(I)-N-Heterocyclic Carbene (NHC) Complexes Derived from Chloro(tetrahydrothiophene)gold(I) in Catalysis

Gold(I)-N-heterocyclic carbene (NHC) complexes, frequently synthesized from the precursor chloro(tetrahydrothiophene)gold(I), have emerged as a prominent class of catalysts in homogeneous catalysis. rsc.orgmdpi.com The synthesis of these complexes often involves the reaction of an imidazolium (B1220033) salt with silver oxide to form a silver-NHC complex, which then acts as an NHC transfer agent to chloro(tetrahydrothiophene)gold(I). rsc.org This route is highly effective for producing the desired [Au(NHC)Cl] complexes. rsc.org

NHC ligands are strong σ-donors, which leads to the formation of stable gold-carbene bonds. This stability imparts several advantageous properties to the resulting complexes, including tolerance to high temperatures and enhanced catalytic activity. acs.org These robust catalysts have been successfully employed in a variety of organic transformations. acs.orgacs.org

Steric and Electronic Influences of NHC Ligands on Catalytic Activity

The catalytic performance of gold(I)-NHC complexes is significantly influenced by the steric and electronic properties of the NHC ligand. nih.govresearchgate.net These properties can be fine-tuned by modifying the substituents on the NHC ring.

Steric Effects: The steric bulk of the N-substituents on the NHC ligand plays a crucial role in both the stability and catalytic activity of the gold complex. nih.govrsc.org In some cases, an increase in steric hindrance on the substituent directly attached to the NHC ring leads to an increase in catalytic activity. nih.gov For instance, in the hydration of alkynes, bulkier NHC ligands have been shown to result in more effective catalysts. rsc.org However, excessive steric bulk can also hinder the formation of the desired gold-NHC complex. mdpi.com Computational studies have been employed to better understand the interplay of steric effects on the metal-ligand bond. nih.gov

Electronic Effects: The electronic properties of the NHC ligand, specifically its electron-donating ability, are also a key determinant of catalytic activity. NHCs are stronger σ-donors than even trialkyl phosphines, which contributes to the high stability of the resulting metal complexes. nih.gov The higher electron density at the metal center in complexes with saturated NHC ligands, compared to unsaturated ones, can lead to more stable complexes, which is particularly important for long reaction times. mdpi.com The combination of strong σ-donation and π-back-donation ability of NHC ligands provides enhanced stability and reactivity to the transition metal catalyst compared to phosphine-based ligands. rsc.org

Catalytic Activity in Aqueous Media

A significant area of development for gold(I)-NHC catalysis is its application in aqueous media, which aligns with the principles of green chemistry. rsc.org The functionalization of NHC ligands with hydrophilic groups allows for the creation of water-soluble gold complexes that can effectively catalyze reactions in water. mdpi.com

These water-soluble gold(I)-NHC complexes have proven to be efficient and reusable catalysts for various transformations in aqueous systems, such as the hydration of alkynes and the cycloisomerization of amino acid derivatives. nih.govrsc.orgresearchgate.net The use of water as a solvent offers numerous advantages, including low cost, safety, and non-flammability. rsc.org In some instances, the addition of a co-solvent like methanol (B129727) can shorten reaction times and stabilize the catalyst. rsc.org Notably, certain reactions catalyzed by these water-soluble complexes can proceed at room temperature without the need for co-catalysts like silver salts. nih.govrsc.org

Recyclability and Reusability of Gold(I)-NHC Catalysts

A key advantage of many gold(I)-NHC catalytic systems is their potential for recyclability and reuse, which enhances their sustainability and cost-effectiveness. acs.org This is particularly true for water-soluble catalysts, which can be easily separated from organic products.

Several studies have demonstrated the successful recycling of gold(I)-NHC catalysts without a significant loss of activity. For example, in the hydration of alkynes in aqueous media, certain water-soluble gold(I)-NHC complexes have been recycled up to 15 times without any discernible decrease in catalytic performance. nih.govrsc.orgresearchgate.net The steric bulk of the NHC ligand has been identified as an important factor in the stability and, consequently, the recyclability of these catalysts in aqueous media. rsc.orgresearchgate.net The development of robust, recyclable gold catalysts is a continuous area of research, with strategies including their immobilization on solid supports like cellulose, which can also lead to highly reusable heterogeneous catalysts. acs.org

Advanced Materials Science Applications Derived from Chloro Tetrahydrothiophene Gold I

Precursor in Atomic Layer Deposition (ALD) of Gold Thin Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique that enables conformal and uniform growth on complex structures, making it highly suitable for applications requiring precise control over film thickness. aip.org While Chloro(tetrahydrothiophene)gold(I) is a key compound in gold chemistry, its primary role in ALD is often as an essential starting material for the synthesis of more advanced, thermally stable gold precursors rather than for direct use in deposition cycles. aip.org

The efficacy of an ALD precursor is critically dependent on its thermal properties, specifically its volatility and thermal stability. An ideal precursor should be sufficiently volatile to be transported into the reactor but stable enough at the deposition temperature to prevent thermal self-decomposition (a hallmark of chemical vapor deposition, CVD). aip.orgaip.org A significant challenge in developing gold ALD processes has been the characteristically low thermal stability of many volatile gold compounds. aip.org

Chloro(tetrahydrothiophene)gold(I) is a solid that decomposes upon heating, which can limit its direct applicability in thermal ALD processes that require a stable precursor within a specific temperature window. chemicalbook.com Its thermal lability means it may decompose rather than sublime or evaporate cleanly at temperatures required for deposition. wikipedia.org

Researchers have developed a figure of merit (σ) to systematically evaluate and compare potential ALD precursors based on their volatilization temperature (TV) and decomposition temperature (TD). aip.org A larger thermal window (TD - TV) indicates a more promising precursor. While (tht)AuCl itself is often too labile for direct use, it is instrumental in synthesizing other gold precursors with superior thermal properties. aip.org For instance, it is used as a reactant to create precursors like dimethylgold(III) dithiocarbamates (e.g., Me₂Au(S₂CNEt₂)), which exhibit excellent thermal characteristics for ALD. aip.orgresearchgate.net

Thermal ALD of noble metals like gold typically requires a reducing co-reactant to convert the metal precursor into its elemental form on the substrate surface. While there are no prominent reports of a direct thermal ALD process using Chloro(tetrahydrothiophene)gold(I) as the gold source, its derivatives are central to successful reductive ALD.

For example, a highly effective thermal ALD process for depositing pure, highly conductive gold films was developed using chloro(triethylphosphine)gold(I) [AuCl(PEt₃)] as the gold precursor and 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine [(Me₃Ge)₂DHP] as the reducing agent. acs.orgnih.gov This process operates at moderate temperatures of 160–180 °C and achieves a growth rate of 1.7 Å/cycle. acs.orgnih.gov The synthesis of the [AuCl(PEt₃)] precursor can begin from starting materials like (tht)AuCl. This underscores the role of Chloro(tetrahydrothiophene)gold(I) as a foundational block for creating the specialized molecules needed for advanced deposition techniques. Other reducing agents evaluated for gold ALD with different precursors include various boranes and silanes. aip.org

Precursor SystemReducing AgentDeposition Temp. (°C)ResultSource(s)
Chloro(triethylphosphine)gold(I)(Me₃Ge)₂DHP160-180High-purity, conductive gold films acs.orgnih.gov
Me₂Au(S₂CNEt₂)Ozone (O₃)120-250Conductive, polycrystalline gold films researchgate.netnih.gov

Precursor in Focused Electron Beam-Induced Deposition (FEBID) and Focused Ion Beam-Induced Deposition (FIBID)

Focused electron beam-induced deposition (FEBID) is a direct-write, mask-less nanofabrication technique capable of creating complex, three-dimensional nanostructures. nih.govbeilstein-journals.org The process involves introducing a gaseous precursor into a vacuum chamber where it adsorbs onto a substrate. jhu.edu A finely focused electron beam then locally decomposes the precursor molecules, leaving a non-volatile deposit while the cleaved ligands are ideally removed as volatile byproducts. nih.govjhu.edu

Chloro(tetrahydrothiophene)gold(I) has been specifically investigated as a potential precursor for both FEBID and FIBID. researchgate.net Its suitability for these applications is linked to its volatility and the decomposition pathway of its ligands under electron or ion irradiation. The relatively weak bond of the tetrahydrothiophene (B86538) ligand is a desirable characteristic, as it may facilitate decomposition and removal, potentially leading to higher purity gold deposits compared to precursors with more robust organic ligands that can leave carbon contamination. wikipedia.orgjhu.edu Research in this area aims to design precursors that decompose cleanly under the beam, maximizing metal content in the final nanostructure. jhu.edu

Development of Optoelectronic and Electronic Materials

Optoelectronics is a field of technology focused on using light to transmit, process, and store information, with applications ranging from telecommunications to data storage. taylorfrancis.comfishersci.com The development of new materials with specific optical and electronic properties is crucial for advancing this field. taylorfrancis.com

Chloro(tetrahydrothiophene)gold(I) serves as a versatile precursor for the synthesis of electronic and organic optoelectronic materials. Its utility lies in its role as a convenient entry point into gold(I) chemistry. wikipedia.org The labile THT ligand is easily displaced, allowing for the straightforward synthesis of a vast array of linear gold(I) complexes with tailored functionalities. wikipedia.org By reacting (tht)AuCl with different isocyanides, phosphines, carbenes, or other ligands, researchers can create novel gold compounds with specific photoluminescent, conductive, or sensing properties suitable for use in optoelectronic devices. researchgate.net For example, it is a common starting material for synthesizing gold(I) isocyanide and N-heterocyclic carbene (NHC) complexes, classes of compounds known for their rich photophysical properties. nih.govresearchgate.net

Mechanistic and Theoretical Investigations Involving Chloro Tetrahydrothiophene Gold I

Elucidation of Reaction Mechanisms in Gold(I)-Mediated Transformations

The study of reaction mechanisms in gold(I) catalysis is crucial for understanding and optimizing chemical transformations. Chloro(tetrahydrothiophene)gold(I) is frequently used to generate the active catalyst, typically a cationic gold(I) complex, which then engages in the catalytic cycle. These cycles often involve the activation of unsaturated carbon-carbon bonds, leading to the formation of complex molecular architectures.

A significant area of investigation involves gold-catalyzed cascade reactions, where a series of transformations occur in a single operation. For instance, gold(I) catalysts generated from precursors like AuCl(tht) can initiate intramolecular cyclization of a diazo-yne compound. Mechanistic studies suggest this proceeds via a 6-endo-dig carbocyclization to form a key β-aryl gold-carbene intermediate. This reactive species can then participate in subsequent intermolecular cycloadditions, demonstrating the catalyst's role in orchestrating complex reaction sequences. The nature of the ligands on the gold center is critical in determining the reactivity of these carbene intermediates.

Photoinduced Metal-Nitrenoid Generation

The generation of highly reactive metal-nitrenoid intermediates is a powerful strategy for forming new carbon-nitrogen bonds. While thermally activated routes are common, photochemical activation is an emerging alternative. This approach can provide access to transient nitrenoid species under mild conditions. In rhodium chemistry, for example, photoactivation of rhodium-hydroxamate complexes has been shown to generate electrophilic rhodium-acylnitrenoid intermediates.

Amidative Inner-Sphere Migration Reactivity

Inner-sphere migration is a fundamental step in many organometallic reaction mechanisms, involving the transfer of a ligand from the metal center to a coordinated substrate. When the migrating group is an amido ligand (NR₂), the process is termed amidative migration. This type of reactivity is central to many catalytic C-N bond-forming reactions.

In gold(I) catalysis, which is dominated by the π-acidic activation of alkynes and allenes, the reaction pathway often involves the external (outer-sphere) attack of a nucleophile on the activated substrate. However, the potential for inner-sphere mechanisms exists, particularly if the gold center is oxidized to Au(III), which can support a wider range of ligands and elementary reaction steps like reductive elimination. While specific examples of "amidative inner-sphere migration" are more commonly discussed for other transition metals, the principles are relevant to understanding the full spectrum of potential gold-catalyzed amination reactions. Such a pathway would involve the formation of a gold-amido intermediate, followed by migratory insertion of a coordinated unsaturated substrate (like an alkyne) into the gold-nitrogen bond.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for investigating the mechanisms of gold-catalyzed reactions. The high speed of many of these reactions under mild conditions makes the experimental isolation and characterization of fleeting intermediates exceptionally difficult. DFT provides a powerful lens to visualize these transient species, map potential energy surfaces, and understand the electronic factors that govern reactivity. A crucial aspect of modeling gold complexes is the inclusion of relativistic effects, which are significant for heavy elements like gold and are essential for obtaining accurate results.

Electronic Structure Calculations for Gold(I) Complexes

DFT calculations provide profound insights into the electronic structure of gold(I) complexes derived from Chloro(tetrahydrothiophene)gold(I). These studies analyze the nature of the gold-ligand bonds, which are critical for catalyst stability and reactivity. Calculations reveal that the bonding in these complexes involves not only σ-donation from the ligand's orbitals to the gold(I) center but also a degree of π-backdonation from gold's d-orbitals into empty orbitals of the ligand. This synergistic interaction strengthens the coordinate bond.

Theoretical investigations allow for the detailed analysis of molecular orbitals, charge distribution, and geometric parameters. By comparing different ligand systems, DFT can quantify how electronic properties change upon ligand substitution, which is the key initial step when using AuCl(tht) as a catalyst precursor. Time-dependent DFT (TD-DFT) can also be used to predict and interpret the photophysical properties of these complexes by calculating electronic transitions. researchgate.net

Prediction and Rationalization of Catalytic Behavior

Beyond static electronic properties, DFT is instrumental in predicting and rationalizing the dynamic behavior of gold catalysts throughout a reaction cycle. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. This allows researchers to identify the rate-determining step and understand the origins of chemo-, regio-, and stereoselectivity.

Computational models have been successfully applied to automatically map out the complex reaction networks of unimolecular gold(I)-catalyzed reactions. These models can start from only the reactant and catalyst and predict the distribution of products with a high degree of accuracy. Furthermore, DFT studies can elucidate the subtle but critical roles of solvent molecules and counterions in the catalytic cycle. For instance, calculations can show how a counterion might act as a proton shuttle or how solvent molecules can stabilize a key transition state, thereby rationalizing experimentally observed kinetic data.

Spectroscopic Investigations of Reaction Intermediates

While many intermediates in gold catalysis are too short-lived for isolation, spectroscopic techniques can provide direct evidence for their existence and structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard. While direct detection of the ¹⁹⁷Au nucleus is generally not feasible due to its unfavorable nuclear properties, the effect of the gold center on other nuclei can be readily observed. researchgate.netnih.gov

¹H, ¹³C, and ³¹P NMR are routinely used to characterize the stable gold(I) complexes that are either used as pre-catalysts or formed during a reaction. In some cases, in-situ NMR experiments, where the reaction is monitored directly in the NMR tube, can capture snapshots of the reaction as it progresses. acs.org This approach has been used to detect new signals corresponding to reaction intermediates, which appear and then disappear as the reaction proceeds to the final product. acs.org For example, tracking the reaction of a substrate with a catalytic amount of a gold complex can reveal transient peaks in the ¹H NMR spectrum that belong to neither the starting material nor the product, providing direct evidence for an intermediate species. acs.org

Other spectroscopic methods like in-situ Fourier-transform infrared (FT-IR) spectroscopy are also valuable, especially for identifying species adsorbed on a catalyst surface or for detecting ligands like carbon monoxide, which have strong and characteristic vibrational frequencies. nih.gov Mass spectrometry and UV-visible spectroscopy are also employed to characterize the complexes involved in the catalytic cycle. researchgate.netwikipedia.org

Interactions with Supramolecular Systems

Formation of Supramolecular Assemblies Utilizing Chloro(tetrahydrothiophene)gold(I) as a Synthon

The design of sophisticated supramolecular structures relies on programmable and reliable synthetic methodologies. Chloro(tetrahydrothiophene)gold(I), often abbreviated as [AuCl(tht)], is a key starting material in this field, providing access to a diverse range of gold(I)-based building blocks for self-assembly processes. nih.gov

Aurophilic interactions, which are weak relativistic-attraction forces between gold(I) centers, can be a powerful tool for directing the self-assembly of supramolecular structures. A notable example is the formation of a macrocyclic dimer from a ferrocene-based ligand. nih.gov

The reaction of 1,1'-bis(phosphinecarboxamidyl)ferrocene with Chloro(tetrahydrothiophene)gold(I) results in the formation of a macrocyclic gold(I) complex, {Fc(NHC(O)PPh2-AuCl)2}2. This dimerization is driven by intermolecular aurophilic Au(I)---Au(I) interactions. nih.gov The resulting dimer can crystallize in different forms, including homochiral (PP and MM) and heterochiral (PM) macrocycles. The Au(I)---Au(I) distance in the heterochiral PM macrocyclic dimer was found to be 3.1650(3) Å, falling within the accepted range for aurophilic interactions. nih.gov This controlled dimerization showcases how [AuCl(tht)] can be used to incorporate gold atoms that subsequently direct the formation of larger, well-defined macrocyclic structures through these specific gold-gold interactions. nih.gov

LigandGold(I) SourceResulting ComplexKey InteractionAu---Au Distance (Å)Ref.
1,1'-bis(phosphinecarboxamidyl)ferrocene[AuCl(tht)]{Fc(NHC(O)PPh2-AuCl)2}2Aurophilic3.1650(3) nih.gov
N,N-bis(benzhydryl) substituted 1,5-diaza-3,7-diphosphacyclooctaneAu(tht)ClDimeric gold(I) chloride complexAurophilic2.9977(6)

Chloro(tetrahydrothiophene)gold(I) is an effective precursor for synthesizing cyclic trinuclear gold(I) complexes (CTCs). These complexes are a fascinating class of metal-organic structures, often featuring planar nine-membered rings composed of three gold(I) ions bridged by ditopic anionic ligands.

For instance, a cyclic trinuclear gold(I) complex, denoted as Au3, was synthesized by reacting Chloro(tetrahydrothiophene)gold(I) with 3,5-dimethyl-4-(4-(1,2,2-triphenylvinyl)benzyl)-1H-pyrazole (DTBP) in the presence of a base. The formation of these trinuclear metallocycles is a testament to the utility of [AuCl(tht)] in reactions that lead to stable, cyclic self-assembled structures. These CTCs are of significant interest due to their unique structures, which can be influenced by intratrimer metal-metal interactions, and their potential applications in sensing, catalysis, and materials science.

Gold(I) SourceBridging LigandResulting Complex TypeRef.
[AuCl(tht)]3,5-dimethyl-4-(4-(1,2,2-triphenylvinyl)benzyl)-1H-pyrazole (DTBP)Cyclic Trinuclear Gold(I) Complex (Au3)
[AuCl(tht)]Metalated Phosphorus YlidesCyclic Trinuclear Gold(I) Complex

Photophysical Properties of Supramolecular Gold(I) Architectures

Supramolecular assemblies containing gold(I) often exhibit interesting photophysical properties, such as luminescence, which can be sensitive to the environment and the aggregation state of the molecules. These properties are often tied to the presence of aurophilic interactions, which can significantly influence the electronic structure and excited states of the assemblies.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often observed in supramolecular gold(I) architectures. The formation of aggregates can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways, thus opening up radiative channels and leading to enhanced emission.

The cyclic trinuclear gold(I) complex (Au3), synthesized from [AuCl(tht)], is an example of a system exhibiting AIE performance. Aurophilic interactions are frequently a key factor in promoting the aggregation process and the resulting luminescence enhancement. The study of AIE in gold(I) complexes is a rapidly growing area, with potential applications in chemical sensing, bio-imaging, and the development of novel luminescent materials. The self-assembly of gold(I) complexes in aqueous media or mixtures with organic solvents often leads to aggregates with enhanced luminescence.

Luminescent mechanochromism refers to the change in the color of emitted light from a material upon the application of a mechanical stimulus, such as grinding or shearing. This property is particularly prominent in certain gold(I) isocyanide complexes, which can be synthesized using [AuCl(tht)] as a starting material for the gold(I) source.

The phenomenon is generally attributed to a change in the solid-state packing of the molecules, specifically alterations in the extent of aurophilic interactions. For example, applying mechanical force can induce a phase transition from a crystalline state to an amorphous or different crystalline state, leading to a red-shift in the emission spectrum. In one remarkable case, a 9-anthryl gold(I) isocyanide complex exhibited a massive shift in its emission maximum from 448 nm (blue-violet) to 900 nm (infrared) upon grinding. nih.gov This change is caused by the disruption of the initial crystal packing and the formation of new structures with different intermolecular Au---Au interactions. nih.gov This reversible color change upon mechanical stimulation makes these materials promising for applications in sensors, memory devices, and security inks.

Complex TypeStimulusObserved ChangeUnderlying MechanismRef.
9-anthryl gold(I) isocyanideGrindingEmission shift from 448 nm to 900 nmPhase transition altering aurophilic interactions nih.gov
Aryl gold isocyanide complexesGrinding/PressingSignificant change in luminescenceCrystalline-to-amorphous state transition
Thienyl gold(I) isocyanideGrinding below -50 °CBlue emission turns to green emissionLow-temperature selective mechanochromism

Solvatomorphism and Photophysical Implications

While specific studies on the solvatomorphism of Chloro(tetrahydrothiophene)gold(I) itself are not extensively detailed in available research, the photophysical properties of the numerous gold(I) complexes derived from it are a subject of intense investigation. The parent compound, (tht)AuCl, is a stable, white to off-white crystalline solid and serves as a common entry point to gold chemistry due to the labile nature of its tetrahydrothiophene (B86538) (tht) ligand, which is easily substituted. wikipedia.orgstrem.com

The true photophysical significance of (tht)AuCl lies in its role as a precursor to a vast array of luminescent gold(I) compounds. By reacting (tht)AuCl with various ligands, such as phosphines, carbenes, and thiols, researchers can finely tune the electronic and photophysical properties of the resulting complexes. researchgate.netresearchgate.net For instance, gold(I)-thiolate complexes, which can be formed from gold precursors, are known to exhibit red luminescence, a property attributed to a ligand-to-metal charge transfer (LMCT) from the sulfur to the gold center. acs.org

Furthermore, the reaction of AuCl(tht) with phosphanyl- and arsanylboranes yields complexes whose aggregation in the solid state is dictated by the substituents. researchgate.net Some form dimers with intermolecular aurophilic (Au···Au) interactions, while others assemble into 1D chains or discrete molecules, each with distinct photophysical characteristics. researchgate.net The luminescence in such derivatives is often influenced by these aurophilic interactions and can be assigned to gold-centered transitions or charge transfer phenomena. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Emitters

Chloro(tetrahydrothiophene)gold(I) is a critical starting material in the synthesis of advanced gold(I) and gold(III) complexes that function as Thermally Activated Delayed Fluorescence (TADF) emitters. researchgate.netresearchgate.net The TADF mechanism is a highly efficient process for light generation in Organic Light-Emitting Diodes (OLEDs). It allows for the harvesting of both singlet and triplet excitons through a process called reverse intersystem crossing (RISC), where triplet excitons are converted back into emissive singlet excitons using thermal energy. This is possible when the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is sufficiently small. nih.gov

While (tht)AuCl is not itself a TADF emitter, its utility as a gold precursor is paramount. Many of the most promising gold-based TADF emitters are synthesized starting from (tht)AuCl or similar precursors. researchgate.net For example, highly emissive and robust tetradentate gold(III) complexes have been developed that exhibit TADF properties. researchgate.netnih.gov These materials show exceptional performance in OLEDs, with high photoluminescence quantum yields (PLQYs) and impressive device lifetimes. nih.govnih.gov

Research has produced tetradentate Au(III) TADF emitters with the following exemplary characteristics:

PropertyValueReference
Photoluminescence Quantum Yield (PLQY)Up to 94% nih.gov
Emission LifetimeAs low as 0.62 µs nih.gov
Maximum External Quantum Efficiency (EQE) in OLEDsUp to 25% nih.gov
Operational Lifetime (LT₉₅) at 100 cd m⁻²Up to 5280 hours nih.gov

These achievements underscore the indirect but vital role of Chloro(tetrahydrothiophene)gold(I) in advancing cutting-edge display and lighting technologies.

Host-Guest Chemistry and Complexation Studies

The labile nature of the tetrahydrothiophene ligand makes Chloro(tetrahydrothiophene)gold(I) an ideal substrate for complexation reactions, leading to the formation of intricate supramolecular structures capable of host-guest interactions. wikipedia.org

A notable example involves the reaction of [AuCl(tht)] with ligands like 2,6-dipicolinoylbis(N,N-diethylthiourea). This process leads to the template-driven formation of gold-based coronands—large, ring-like molecules. These coronands, such as {Au₃(L¹ᵉᵗʰʸˡ)₃}³⁺ or {Au₂(L¹ᵉᵗʰʸˡ)₂}²⁺, can act as hosts by encapsulating guest metal ions (M³⁺) like Scandium, Yttrium, or Gallium. The size of the resulting host-guest assembly depends directly on the ionic radius of the central guest ion. researchgate.net

Another clear demonstration of host-guest chemistry involves the use of specifically engineered dendrimers. In one study, a small, water-soluble phosphorus-containing dendrimer was synthesized to act as a host molecule for crystallizing gold complexes. This dendrimer was designed to react specifically with AuCl(tht), facilitating the formation of crystals through a supramolecular interaction where the dendrimer is the host and the gold complex is the guest. researchgate.net

Furthermore, [AuCl(tht)] is widely used in straightforward complexation reactions to synthesize other stable gold complexes. For instance, it is a common precursor for creating monocarbene gold(I) complexes. In a typical two-step reaction, a ligand is first deprotonated to form an N-heterocyclic carbene (NHC), which is then reacted with [AuCl(tht)] to yield the final, stable sydnone-Au-tht complex. researchgate.net These complexation studies are fundamental to expanding the library of gold compounds for various applications.

Derived Gold I and Gold Iii Complexes: Synthesis and Research Applications

Synthesis of Organometallic Gold(I)-Phosphine Complexes

The substitution of the tetrahydrothiophene (B86538) ligand in (tht)AuCl by phosphines is a fundamental reaction in gold chemistry, leading to the formation of stable chloro(phosphine)gold(I) complexes. These complexes are often the entry point for the synthesis of more elaborate gold compounds.

A general and efficient method for the synthesis of chloro(organophosphine)gold(I) complexes involves the reaction of chloro(tetrahydrothiophene)gold(I) with a stoichiometric amount of the desired phosphine (B1218219) ligand in a suitable organic solvent, such as dichloromethane (B109758). The reaction proceeds smoothly at room temperature, affording the target complexes in high yields. frontiersin.org For instance, the reaction of (tht)AuCl with 2-(diphenylphosphino)ethanamine in dichloromethane yields [2-(diphenylphosphino)ethyl]amine gold(I) chloride. frontiersin.org

Gold(I)-(Nitronyl Nitroxide)-Phosphine Complexes

A notable application of chloro(tetrahydrothiophene)gold(I) is in the one-pot synthesis of gold(I)-(nitronyl nitroxide)-phosphine complexes. These compounds are of interest due to their unique magnetic and electronic properties, arising from the presence of the radical nitronyl nitroxide moiety. The synthesis is achieved by reacting chloro(tetrahydrothiophene)gold(I) with a phosphine ligand, a nitronyl nitroxide radical, and sodium hydroxide. mdpi.com This straightforward method provides stable crystalline products that can be handled under ambient conditions. mdpi.com The resulting complexes, with the general formula (NN)Au-P, where NN is the nitronyl nitroxide ligand and P is the phosphine, have been characterized by various spectroscopic techniques. mdpi.com

Synthesis of Gold(I)-Ylide and Gold(I)-Allenyl Complexes

The reactivity of chloro(tetrahydrothiophene)gold(I) extends to the formation of complexes with carbon-based ligands such as ylides and allenyls.

The synthesis of gold(I)-ylide complexes can be achieved by the direct reaction of [AuCl(tht)] with a phosphorus ylide. For example, the reaction with Ph₃P=CHC(O)NMe₂ in an appropriate solvent yields the corresponding chloro(ylide)gold(I) complex, [AuCl{CH(PPh₃)C(O)NMe₂}]. qub.ac.uk

While the direct synthesis of gold(I)-allenyl complexes from chloro(tetrahydrothiophene)gold(I) is not extensively documented, these complexes can be prepared through the reaction of a suitable gold(I) precursor with an allenyl phosphonium (B103445) salt. The resulting allenyl gold(I) complexes exhibit unique coordination modes, with the α-carbon of the allenyl group typically coordinating to the gold(I) center. nih.gov

Synthesis of Gold(I) Amidinate and Chloro(amidine)gold(I)

Amidinate ligands have been employed to stabilize various metal centers, including gold. The reaction of the sodium salt of an amidine, such as Na[(2,6-Me₂C₆H₃N)₂C(H)], with a phosphine gold(I) chloride precursor, which is itself synthesized from (tht)AuCl, leads to the formation of a mononuclear, two-coordinate gold(I) amidinate complex. researchgate.net Furthermore, the reaction of the sodium salt of the guanidinate Hhpp ligand with (tht)AuCl in either tetrahydrofuran (B95107) or dichloromethane has been shown to produce a dinuclear gold(II) complex, which proceeds through an intermediate gold(I) amidinate species. researchgate.net

Synthesis of Gold(I)-Dithiocarbamato Complexes

Gold(I)-dithiocarbamato complexes are a class of compounds that have been investigated for their potential biological activities. The synthesis of these complexes can be accomplished by reacting a chloro(phosphine)gold(I) precursor with a dithiocarbamate (B8719985) salt. The required chloro(phosphine)gold(I) starting material is readily prepared from chloro(tetrahydrothiophene)gold(I). For example, bi- and tetrametallic gold(I) phosphine dithiocarbamate complexes have been synthesized starting from the reaction of (tht)AuCl with polyazamacrocycle-based phosphine ligands, followed by reaction with a dithiocarbamate source.

Synthesis of Gold(III) Complexes from Gold(I) Precursors

Chloro(tetrahydrothiophene)gold(I) serves as an indirect precursor for the synthesis of gold(III) complexes. Typically, a stable gold(I)-phosphine complex is first synthesized from (tht)AuCl. This gold(I) complex is then oxidized to the corresponding gold(III) species using various oxidizing agents. For instance, the reaction of [AuCl(tht)] with a chiral bisphosphine ligand can yield a gold(I) complex, which can subsequently be oxidized to a stable gold(III) complex. nih.gov

Another synthetic route involves the reaction of an arylgold(I) complex, such as [Au(3,5-C₆Cl₂F₃)(tht)], with an arylating and oxidizing agent. This reaction produces a gold(III) complex, for example [Au(3,5-C₆Cl₂F₃)₃(tht)], which can then be used to synthesize further gold(III) phosphine derivatives. mdpi.com

The table below summarizes the various classes of gold complexes that can be synthesized from chloro(tetrahydrothiophene)gold(I) and their typical synthetic routes.

Complex ClassLigand TypeSynthetic Precursor(s) from (tht)AuClKey Reaction
Gold(I)-Phosphine Phosphine(tht)AuClLigand substitution
Gold(I)-(Nitronyl Nitroxide)-Phosphine Nitronyl Nitroxide, Phosphine(tht)AuClOne-pot reaction with phosphine, nitronyl nitroxide, and base
Gold(I)-Ylide Ylide(tht)AuClReaction with a phosphorus ylide
Gold(I)-Amidinate Amidinate/Guanidinate(tht)AuCl or Chloro(phosphine)gold(I)Reaction with an amidinate or guanidinate salt
Gold(I)-Dithiocarbamato Dithiocarbamate, PhosphineChloro(phosphine)gold(I)Reaction with a dithiocarbamate salt
Gold(III) Complexes VariousGold(I)-phosphine complexesOxidation of the gold(I) center

Advanced Analytical and Spectroscopic Characterization Techniques for Chloro Tetrahydrothiophene Gold I and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and dynamic analysis of chloro(tetrahydrothiophene)gold(I) and its derivatives in solution. rsc.org By examining the magnetic properties of atomic nuclei, NMR provides rich information about the molecular framework, ligand environment, and the progress of substitution reactions.

¹H NMR for Ligand Proton Environments

In a typical ¹H NMR spectrum of chloro(tetrahydrothiophene)gold(I), the protons of the tht ligand appear as multiplets in distinct regions. The protons on the carbons adjacent to the sulfur atom (α-protons) are deshielded and resonate at a lower field compared to the protons on the carbons further away (β-protons). This is due to the electron-withdrawing effect of the sulfur atom. oregonstate.edu The integration of these signals confirms the number of protons in each environment, consistent with the C₄H₈S stoichiometry of the ligand.

Table 1: Representative ¹H NMR Data for the Tetrahydrothiophene (B86538) Ligand Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
α-CH₂~3.3-3.5Multiplet
β-CH₂~2.1-2.3Multiplet

¹³C NMR for Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the tetrahydrothiophene ligand. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the ligand's structure. researchgate.net

Similar to the trend observed in ¹H NMR, the chemical shifts of the carbon atoms in the ¹³C NMR spectrum are influenced by their proximity to the sulfur atom. The α-carbons, being directly bonded to the sulfur, appear at a lower field (higher ppm value) than the β-carbons. This deshielding effect is a characteristic feature used to assign the signals correctly.

Table 2: Representative ¹³C NMR Data for the Tetrahydrothiophene Ligand Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.

Carbon TypeTypical Chemical Shift (δ, ppm)
α-C~32-34
β-C~30-32

³¹P NMR for Phosphine (B1218219) Ligand Characterization and Substitution Monitoring

Chloro(tetrahydrothiophene)gold(I) is a valuable precursor in gold chemistry, largely because the tetrahydrothiophene ligand is labile and can be easily displaced by stronger donor ligands, such as phosphines. wikipedia.org ³¹P NMR spectroscopy is a powerful technique for monitoring these substitution reactions and characterizing the resulting gold(I)-phosphine complexes. rsc.orgrsc.org

When a phosphine ligand (PR₃) replaces the tht ligand, a new phosphorus-gold bond is formed. This coordination to the gold(I) center causes a significant downfield shift in the ³¹P NMR signal of the phosphine compared to the free, uncoordinated phosphine ligand. nih.gov The magnitude of this coordination shift provides information about the electronic environment of the phosphorus atom and the nature of the Au-P bond. rsc.org For instance, the ³¹P NMR spectrum of a reaction mixture would show the disappearance of the signal for the free phosphine and the appearance of a new signal at a different chemical shift, corresponding to the newly formed gold-phosphine complex. This makes ³¹P NMR an excellent tool for tracking the progress and completion of the reaction. nih.gov

Multi-dimensional NMR Techniques

For more complex derivatives of chloro(tetrahydrothiophene)gold(I), one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to resolve overlapping signals and establish connectivity within the molecule. rsc.orgrsc.org

COSY (Correlation Spectroscopy) : This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps in tracing the proton-proton networks within a ligand, confirming the structure of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. columbia.edu This is extremely useful for unambiguously assigning the proton and carbon signals of the tetrahydrothiophene ligand or other organic moieties in the complex. youtube.com

These advanced NMR methods provide a comprehensive picture of the molecular structure, enabling detailed characterization of chloro(tetrahydrothiophene)gold(I) and its derivatives. rsc.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. researchgate.net For chloro(tetrahydrothiophene)gold(I) and its derivatives, MS is crucial for confirming the molecular formula and providing insights into the fragmentation patterns of the complex. rsc.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes like chloro(tetrahydrothiophene)gold(I). rsc.orgnih.gov It allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and often allowing for the observation of the intact molecular ion. nih.govresearchgate.net

The high-resolution capability of the mass analyzer provides extremely accurate mass measurements, which can be used to determine the elemental composition of the detected ions with high confidence. This is critical for confirming the identity of the parent compound and its various fragments. youtube.com Analysis of chloro(tetrahydrothiophene)gold(I) by HR-ESI-MS would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally occurring isotopes of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing the lability of the gold-sulfur bond through the loss of the tetrahydrothiophene ligand. nih.gov

Electron Impact Mass Spectrometry (EI-MS) for Gas Phase Analysis

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for analyzing the gas-phase behavior of gold(I) complexes, including derivatives of Chloro(tetrahydrothiophene)gold(I). This method provides information on the fragmentation patterns and the formation of metallic ions in the gas phase, which is particularly relevant for applications like Chemical Vapor Deposition (CVD) and Focused Electron/Ion Beam-Induced Deposition (FEBID/FIBID).

In a typical EI-MS experiment, the sample is vaporized and then bombarded with a high-energy electron beam. This process can lead to the ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that serves as a molecular fingerprint. For gold(I) complexes, EI-MS can confirm the presence of metal-containing fragments in the gas phase even at relatively low temperatures. For instance, studies on certain gold(I) amidinate complexes, which can be synthesized from gold(I) precursors, have shown that metallated fragments can be detected at temperatures ranging from 319 K to 456 K. This indicates their potential as volatile sources of gold for nanomaterial fabrication. The analysis of fragmentation patterns in EI-MS can also offer insights into the strength of the coordination bonds within the complex.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. For Chloro(tetrahydrothiophene)gold(I) and its derivatives, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, including the presence or absence of aurophilic (Au···Au) interactions.

The complex Chloro(tetrahydrothiophene)gold(I) itself crystallizes in the orthorhombic space group Pmc2₁ with a linear coordination geometry around the gold(I) center, which is a common feature for gold(I) compounds. The tetrahydrothiophene ligand is coordinated to the gold atom through the sulfur atom.

In studies of various gold(I) complexes, single-crystal XRD has been crucial in confirming the linear geometry of two-coordinate complexes and the square-planar geometry of four-coordinate gold(III) complexes. For example, the analysis of a series of halide and pseudohalide gold complexes with a diamidocarbene ligand revealed a linear geometry around the gold atom with no significant aurophilic interactions between adjacent molecules. This detailed structural information is vital for understanding the relationship between the molecular structure and the observed physical and chemical properties of these compounds.

Compound Crystal System Space Group Key Structural Features
Chloro(tetrahydrothiophene)gold(I)OrthorhombicPmc2₁Linear coordination geometry
(DAC)AuClMonoclinicP2₁/nTwo independent molecules per unit cell, linear geometry
(DAC)AuSCNMonoclinicP2₁/nTwo independent molecules per unit cell, linear geometry

This table presents crystallographic data for Chloro(tetrahydrothiophene)gold(I) and related gold(I) complexes, highlighting key structural parameters obtained from single-crystal X-ray diffraction.

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is a complementary technique to single-crystal XRD, primarily used for the identification of crystalline phases and the analysis of polycrystalline materials. While single-crystal XRD requires a well-formed single crystal, PXRD can be performed on a powdered sample, which is often more readily available.

In the context of Chloro(tetrahydrothiophene)gold(I) and its derivatives, PXRD is valuable for confirming the bulk purity of a synthesized compound by comparing its diffraction pattern to a known standard or a calculated pattern from single-crystal data. It is also instrumental in studying solid-state transformations, such as those induced by mechanical grinding or changes in temperature. For instance, in studies of aggregation-induced emission (AIE) active gold(I) complexes, PXRD has been used to investigate the changes in intermolecular interactions and the formation of aurophilic bonds that are responsible for their mechanochromic luminescence. By analyzing the changes in the diffraction patterns before and after grinding, researchers can correlate the structural changes with the observed changes in luminescent properties.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is a crucial tool for evaluating the thermal stability and decomposition behavior of Chloro(tetrahydrothiophene)gold(I) and its derivatives, particularly for assessing their suitability as precursors for MOCVD.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique employed to verify the empirical formula of a synthesized compound. This analytical method determines the mass percentages of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a sample, which are then compared against the theoretically calculated values based on the proposed molecular formula. For organometallic compounds like chloro(tetrahydrothiophene)gold(I) and its derivatives, elemental analysis is a crucial step to confirm that the desired stoichiometric reaction has occurred and to ascertain the purity of the isolated product. nih.gov The close agreement between the experimentally found percentages and the calculated values provides strong evidence for the successful synthesis and the correct elemental composition of the new compounds. acs.org

The elemental composition of the parent compound, chloro(tetrahydrothiophene)gold(I), is derived from its chemical formula, C₄H₈AuClS. wikipedia.orgsigmaaldrich.com This forms the basis for the synthesis of a wide array of gold(I) derivatives. Researchers synthesizing these derivatives consistently rely on elemental analysis to validate the final structures. For instance, in the synthesis of various gold(I) phosphine and thiolate complexes, elemental analysis is a standard characterization method reported alongside spectroscopic data. researchgate.netnih.govfrontiersin.orgresearchgate.net

Detailed research findings from various studies showcase the application of elemental analysis in confirming the stoichiometry of complex gold(I) derivatives prepared from chloro(tetrahydrothiophene)gold(I). For example, the synthesis of a [2-(diphenylphosphino)ethyl]amine gold(I) chloride derivative was confirmed by elemental analysis. frontiersin.org Similarly, the formation of more complex bimetallic derivatives has been successfully verified using this technique. nih.govfrontiersin.org The data presented in the following table highlights the typical results obtained for several chloro(tetrahydrothiophene)gold(I) derivatives, demonstrating the close correlation between the calculated and experimentally found elemental percentages.

Table 1: Elemental Analysis Data for Selected Gold(I) Derivatives

Compound / FormulaElementCalculated (%)Found (%)Reference
C₃₁H₃₈AuClNO₁₁PC43.0944.39 frontiersin.org
H4.434.42
N1.621.77
C₂₁H₂₈AuClNO₆PC38.5838.18 frontiersin.org
H4.323.78
N2.142.50
C₆₄H₈₂Au₂Cl₂N₄O₂₂P₂PdS₂C39.2939.82 nih.govfrontiersin.org
H4.223.90
N2.862.33
S3.28-
C₃₂H₄₀AuCl₂N₂O₁₁PPdS·CH₂Cl₂C34.4433.93 nih.govfrontiersin.org
H3.684.39
N2.432.74
C₆₄H₈₂Au₂Cl₂N₄O₂₂P₂PtS₂C37.5838.11 nih.gov
H4.044.90
N2.742.87
S3.13-

Future Research Directions and Emerging Paradigms

Development of Novel Gold(I) Catalytic Systems with Enhanced Activity and Selectivity

The quest for more efficient and selective catalysts is a primary driver in chemical research. Future efforts concerning chloro(tetrahydrothiophene)gold(I) are geared towards the development of sophisticated gold(I) catalytic systems. A significant area of focus is the design of novel ligands that can be readily introduced by substitution of the labile tetrahydrothiophene (B86538) (tht) ligand.

Researchers are exploring N-heterocyclic carbene (NHC) gold(I) complexes, which have demonstrated remarkable selectivity in challenging oxidation reactions, such as the direct oxidation of ethane (B1197151) to acetic acid. nih.gov The ability to fine-tune the steric and electronic properties of NHC ligands offers a pathway to optimize catalytic activity and control product distribution.

Furthermore, the development of gold(I) and gold(III) catalysts for nucleophilic additions to alkynes remains an active area of investigation. acs.org While many current systems operate under specific conditions, future work aims to create more robust catalysts that are effective under milder, neutral conditions for a broader range of substrates. The goal is to enhance turnover numbers and expand the scope of these transformations in organic synthesis. The development of catalysts that offer higher selectivity and activity is crucial for industrial applications, enabling increased capacity and purer products. honeywell.com

Table 1: Comparison of Catalytic Performance for Ethane Oxidation

CatalystOxidantSolventTemperature (°C)Time (h)Acetic Acid Yield (%)Selectivity
Au(I) NHC Complex 1K₂S₂O₈aq. CH₃CN802040Acetic acid only detected product
Au(I) NHOC Complex 2K₂S₂O₈aq. CH₃CN8020HighAcetic acid only detected product
Previous SystemsK₂S₂O₈TFA8020LowerLower

Data sourced from a study on the selective oxidation of ethane. nih.gov

Exploration of Chloro(tetrahydrothiophene)gold(I) in Advanced Nanomaterials Synthesis

Chloro(tetrahydrothiophene)gold(I) is a well-established and convenient starting material for the synthesis of various gold nanomaterials. researchgate.net Its utility as a precursor stems from the ease with which the tetrahydrothiophene ligand can be displaced, allowing for controlled growth of nanoparticles with specific sizes and surface functionalities.

Future research will likely focus on leveraging this precursor for the creation of more complex and "smart" gold nanomaterials. This includes the synthesis of chiral gold nanoparticles, which have shown promise in enantioselective sensing and catalysis. mdpi.com The synthesis of thiol-derivatized gold nanoparticles using a two-phase liquid-liquid system is another area of interest, offering a method to produce highly stable and handleable nanomaterials. rsc.org

The development of seed-mediated growth methods, where small gold nanoparticles act as nucleation sites for further growth, will continue to be refined. mdpi.com This approach, often initiated from precursors like chloro(tetrahydrothiophene)gold(I), allows for precise control over the final size and shape of the nanomaterials, which is critical for their application in fields such as biomedicine and electronics.

Integration into Hybrid Material Systems for Specific Functional Applications

The incorporation of gold(I) complexes, derived from chloro(tetrahydrothiophene)gold(I), into hybrid material systems is a rapidly emerging field. These hybrid materials combine the unique properties of the gold complexes with the structural and functional attributes of other materials, such as polymers or inorganic frameworks.

A key area of development is the creation of gold-thiolate hybrid materials. mdpi.com These materials are being explored for their potential in chemical sensing and biosensing applications. researchgate.net The gold-sulfur interface in these systems is crucial for their functionality, and future research will aim to precisely engineer this interface to enhance sensitivity and selectivity.

Furthermore, the integration of gold(I) complexes into covalent organic frameworks (COFs) presents exciting opportunities. mdpi.com COFs are a class of crystalline porous materials with high surface areas and tunable properties. By incorporating gold(I) moieties, it may be possible to create novel catalytic materials with enhanced stability and recyclability, or to develop new platforms for immunoassays with improved detection limits. mdpi.com

Computational Design and Predictive Modeling for Gold(I) Complex Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. walshmedicalmedia.com In the context of gold(I) chemistry, computational methods, particularly Density Functional Theory (DFT), are being used to investigate the structures, bonding, and reactivity of gold complexes. uio.no

Future research will see a greater emphasis on the use of computational modeling to design new gold(I) catalysts and materials with desired properties before they are synthesized in the lab. walshmedicalmedia.com This "in silico" approach can significantly accelerate the discovery process by identifying promising ligand scaffolds and predicting reaction mechanisms. chemrxiv.org

Automated predictive reaction modeling is an emerging paradigm that holds immense potential for gold(I) catalysis. chemrxiv.org By developing theoretical frameworks and kinetic models, it may become possible to automatically model complex catalytic cycles, providing deep insights into reaction pathways and identifying key intermediates. chemrxiv.org This will not only enhance our fundamental understanding of gold(I) chemistry but also guide the rational design of more efficient catalytic systems. Molecular docking studies are also a powerful tool for predicting the interactions of gold(III) complexes with biological targets like DNA and proteins. frontiersin.org

Expansion into New Areas of Supramolecular and Self-Assembly Chemistry

The ability of gold(I) complexes to participate in aurophilic interactions—weak attractive forces between gold atoms—makes them fascinating building blocks for supramolecular chemistry and self-assembly. nwpii.com Chloro(tetrahydrothiophene)gold(I) serves as a versatile entry point for creating gold(I) species that can be incorporated into larger, self-assembled structures.

Future research will explore the use of gold(I) complexes derived from this precursor to construct novel supramolecular architectures with unique photophysical and electronic properties. nwpii.comresearchgate.net This includes the formation of macrocycles, cages, and coordination polymers driven by aurophilic interactions and other non-covalent forces.

The development of gold-thiolate supramolecular assemblies is a particularly promising area. mdpi.com These systems can range from discrete, atomically precise nanoclusters to extended polymeric structures. By carefully selecting the thiol ligands, researchers can control the dimensionality and functionality of the resulting assemblies, opening up possibilities for applications in areas such as molecular recognition, light-emitting devices, and catalysis.

Q & A

Basic: What are the standard synthetic routes for Chloro(tetrahydrothiophene)gold(I), and how is its purity validated?

Chloro(tetrahydrothiophene)gold(I) is typically synthesized via ligand substitution reactions. A common method involves reacting gold(I) chloride with tetrahydrothiophene (THT) in a non-aqueous solvent (e.g., dichloromethane) under inert conditions. The THT ligand displaces weaker ligands (e.g., dimethyl sulfide) due to its stronger σ-donor properties . Purity is validated using elemental analysis, nuclear magnetic resonance (NMR) spectroscopy for ligand integrity, and single-crystal X-ray diffraction (XRD) to confirm the linear geometry (bond angles ~180°) and crystal lattice parameters (e.g., orthorhombic Pmc21 space group with a = 654.0 pm, b = 819.2 pm, c = 12.794 pm) .

Basic: How does the lability of the tetrahydrothiophene ligand influence the compound’s reactivity?

The tetrahydrothiophene ligand is labile and readily displaced by stronger ligands (e.g., phosphines, carbenes), making Chloro(tetrahydrothiophene)gold(I) a versatile precursor for synthesizing diverse gold(I) complexes. This lability arises from THT’s moderate donor strength and steric flexibility, allowing controlled substitution under mild conditions (e.g., room temperature, ambient pressure). For example, THT can be replaced by phosphine ligands to form complexes like (triphenylphosphine)gold(I) chloride, a key reagent in cross-coupling reactions .

Advanced: What strategies optimize Chloro(tetrahydrothiophene)gold(I) synthesis to minimize byproducts like Au(0) nanoparticles?

A major challenge in gold(I) chloride synthesis is the reduction to Au(0) under acidic or oxygen-sensitive conditions. Improvements include:

  • Stoichiometric control : Using excess THT to stabilize Au(I) and prevent disproportionation.
  • Inert atmosphere : Rigorous exclusion of moisture and oxygen via Schlenk techniques.
  • Low-temperature reactions : Slowing reduction kinetics to favor Au(I) intermediates .
    Characterization by powder XRD and UV-Vis spectroscopy helps detect unintended Au(0) formation .

Advanced: How does Chloro(tetrahydrothiophene)gold(I) enable silver-free heterogeneous catalysis in MOF systems?

In metal-organic frameworks (MOFs), Chloro(tetrahydrothiophene)gold(I) acts as a pre-catalyst that activates without silver salts. For example, LSK-1-Au-Cl MOF forms active gold-alkyne species for phenylacetylene hydration and benzamide cyclization. This avoids AgCl precipitation, simplifying catalyst recovery and reuse. The mechanism involves THT ligand displacement by substrate alkynes, generating Au(I)-π intermediates that facilitate nucleophilic attack .

Advanced: What role do aurophilic interactions play in macrocyclic dimer formation using Chloro(tetrahydrothiophene)gold(I)?

Au(I)-Au(I) aurophilic interactions (3.1–3.2 Å) drive the self-assembly of macrocyclic dimers. For instance, reacting Chloro(tetrahydrothiophene)gold(I) with 1,1'-bis(phosphinecarboxamidyl)ferrocene yields {Fc(NHC(O)PPh2-AuCl)2}2. XRD reveals homochiral PP/MM dimers (via S/R conformational twists) and heterochiral PM dimers, stabilized by hydrogen bonds (NH···Cl) and Au(I)-Au(I) contacts. These interactions enable chirality induction, relevant to asymmetric catalysis .

Advanced: How does Chloro(tetrahydrothiophene)gold(I) compare to other Au(I) precursors in synthesizing fluorescent complexes?

Chloro(tetrahydrothiophene)gold(I) offers advantages in air-sensitive syntheses due to THT’s moderate stability. For example, coupling with coumarin-phosphine ligands produces fluorescent Au(I)-phosphonium complexes (e.g., 94% yield via THT displacement). Unlike chloride-bridged precursors (e.g., AuClPPh3), THT’s lability reduces side reactions, confirmed by 31P NMR (signals at 23.1–26.8 ppm) and luminescence studies .

Basic: What are the key spectroscopic signatures of Chloro(tetrahydrothiophene)gold(I)?

  • IR spectroscopy : ν(Au-Cl) stretching at ~280 cm⁻¹ and ν(C-S) at 670–720 cm⁻¹.
  • NMR : 1H NMR shows THT protons as a multiplet (δ 1.6–2.8 ppm); 13C NMR confirms Au-S coordination (δ 32–35 ppm for S-bound carbons).
  • XRD : Linear S-Au-Cl geometry with Au-S bond lengths ~2.3 Å and Au-Cl ~2.2 Å .

Advanced: How can data contradictions in catalytic performance be resolved when using Chloro(tetrahydrothiophene)gold(I)?

Discrepancies in catalytic activity (e.g., turnover numbers) may arise from:

  • Ligand retention : Residual THT can inhibit active sites. Monitor via TGA or mass spectrometry.
  • Solvent effects : Polar solvents stabilize Au(I) intermediates, while nonpolar solvents favor aggregation.
  • Substrate coordination : Competitive binding of substrates vs. ligands alters reaction pathways. Kinetic studies (e.g., Eyring plots) and in-situ XAFS help clarify mechanistic variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.